4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde
Description
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde (molecular formula: C₁₀H₈F₄O₂; molecular weight: 236.17 g/mol) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 1,1,2,2-tetrafluoro-2-methoxyethyl group. This unique structure combines the reactivity of an aldehyde group with the electronic and steric effects imparted by the fluorinated methoxyethyl substituent. The tetrafluoroethoxy moiety enhances the compound’s electronegativity and chemical stability, making it a candidate for applications in materials science, agrochemicals, and pharmaceutical intermediates .
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOINXIXPJMEACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde typically involves the fluorination of 1,1,2,2-tetrafluoroethylene followed by a reaction with methanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes and the use of advanced chemical reactors to maintain the necessary reaction conditions. The production process is designed to maximize yield and purity while minimizing environmental impact and ensuring safety .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid.
Reduction: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Estimated based on molecular formula.
Key Observations:
- Electronic Effects: The tetrafluoroethoxy group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogs like 2-methyl-1,3-benzoxazole-4-carbaldehyde. This enhances the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions .
- Steric and Stability Considerations : The bulky tetrafluoroethoxy substituent may reduce solubility in polar solvents compared to simpler aldehydes but improves resistance to hydrolysis and thermal degradation .
Fluorinated Polymers and Small Molecules
The compound’s fluorinated side chain invites comparison with perfluorinated polymers like Nafion (CAS 31175-20-9), a sulfonated tetrafluoroethylene copolymer. While Nafion’s high equivalent weight (1100 g/mol SO₃H⁻ groups) and ion-exchange capacity (IEC ≈ 0.91 meq/g) enable proton conductivity in fuel cells, the target compound’s smaller size and aldehyde functionality make it more suitable for synthetic organic chemistry rather than bulk material applications .
Biological Activity
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure allows for interactions with biological molecules, making it a candidate for research in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C10H8F4O2
- Molecular Weight : 236.17 g/mol
- CAS Number : 2193059-17-3
The biological activity of this compound is largely attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. Such interactions can affect enzyme activities and metabolic pathways, making this compound valuable for studying biochemical processes.
Enzyme Interaction Studies
The compound is utilized in studies focusing on enzyme interactions. It serves as a model compound to investigate how modifications in chemical structure can influence enzyme kinetics and metabolic pathways. The presence of the tetrafluoro group enhances the compound's reactivity, which may lead to more pronounced effects in enzyme inhibition or activation.
Study on Enzyme Inhibition
A study explored the inhibition of specific enzymes by aldehyde derivatives. The results indicated that modifications in the aldehyde structure could significantly impact enzyme affinity and inhibition rates. Although direct data on this compound was not provided, similar compounds showed promising results in modulating enzyme activities.
Toxicological Assessments
Toxicological assessments have been conducted on related benzaldehyde compounds to evaluate their safety profiles. These studies often measure cytotoxicity using cell lines such as HepG2 (human liver cells). While specific data for the tetrafluorinated compound is sparse, understanding the toxicity of related structures helps infer potential risks associated with its use in biological systems .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(Methoxy)benzaldehyde | C8H8O3 | Antimicrobial activity against bacteria |
| 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | C9H6F4O2 | Potentially similar reactivity |
| 4-(Hydroxy)benzaldehyde | C7H6O3 | Antioxidant properties |
The unique tetrafluoro substitution pattern in this compound provides distinct chemical properties compared to other benzaldehydes. This may enhance its stability and reactivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
